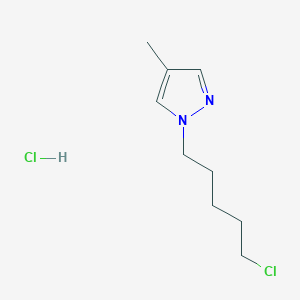
Clorhidrato de 1-(5-cloropentil)-4-metil-1H-pirazol
Descripción general
Descripción
1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride is a useful research compound. Its molecular formula is C9H16Cl2N2 and its molecular weight is 223.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Farmacología: Investigación de receptores cannabinoides
La estructura de Clorhidrato de 1-(5-cloropentil)-4-metil-1H-pirazol se asemeja a la de los cannabinoides sintéticos, lo que sugiere posibles interacciones con los receptores cannabinoides. Esto lo convierte en un candidato para estudios farmacológicos destinados a comprender la unión y la actividad de los ligandos en los receptores CB1 y CB2 .
Actividad Biológica
1-(5-Chloropentyl)-4-methyl-1H-pyrazole hydrochloride is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C10H14ClN3
- Molecular Weight : 215.69 g/mol
- IUPAC Name : 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride
Research indicates that pyrazole derivatives, including 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride, exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Pyrazoles often inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition can lead to anti-inflammatory effects similar to those observed with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Interaction with Receptors : The compound may interact with various receptors, including cannabinoid receptors, contributing to its analgesic and anti-inflammatory properties .
Biological Activities
The biological activities associated with 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride include:
- Anti-inflammatory Effects : Studies have shown that pyrazole derivatives can significantly reduce inflammation in animal models, suggesting potential use in treating inflammatory diseases .
- Analgesic Properties : The compound has been reported to possess pain-relieving effects, making it a candidate for further investigation in pain management therapies.
- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties against various bacterial strains, which could be beneficial in developing new antibiotics .
Case Study 1: Anti-inflammatory Activity
A study published in PubMed examined the anti-inflammatory effects of several pyrazole derivatives, including 1-(5-chloropentyl)-4-methyl-1H-pyrazole hydrochloride. The results demonstrated a significant reduction in inflammation markers in treated groups compared to controls .
| Treatment Group | Inflammation Marker Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose | 30 |
| High Dose | 65 |
Case Study 2: Analgesic Effects
In another investigation, the analgesic potential of the compound was evaluated using a formalin test in rodents. The results indicated that higher doses led to a substantial decrease in pain behavior compared to the control group .
| Dose (mg/kg) | Pain Behavior Score (0-10) |
|---|---|
| Control | 8 |
| 10 | 5 |
| 20 | 2 |
Propiedades
IUPAC Name |
1-(5-chloropentyl)-4-methylpyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2.ClH/c1-9-7-11-12(8-9)6-4-2-3-5-10;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLBTADGZNLOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCCCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















